Absence of Verifiable Head-to-Head Potency Data Against Defined Comparators
A systematic search of PubMed, Google Scholar, and patent databases for primary research papers directly comparing L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine to any named analog or in-class peptide yielded zero results. Claims on vendor platforms (e.g., BenchChem) citing studies by 'Lee et al. (2024)' on fibroblast proliferation and 'Johnson et al. (2023)' on antimicrobial efficacy cannot be located in any indexed scientific database. The parent patent EP2025681 [1] provides no quantitative biological data for this specific sequence. This represents a complete absence of the core evidence required for a scientific procurement decision.
| Evidence Dimension | Comparative biological activity (any endpoint) |
|---|---|
| Target Compound Data | No peer-reviewed quantitative data found |
| Comparator Or Baseline | Any specific peptide analog, no data found |
| Quantified Difference | Not Applicable |
| Conditions | Not Applicable |
Why This Matters
Without baseline quantitative data on the target compound, no meaningful comparator-based differentiation can be established, nullifying any claim of superiority over alternatives.
- [1] Lipotec S.A. (2015). Synthetic peptides used for treating the skin and use thereof in cosmetic or dermopharmaceutical compositions. European Patent EP2025681A4. View Source
